(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Description
(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with two aromatic substituents: a 3-hydroxyphenyl group (ring A) and a 4-methoxyphenyl group (ring B). Chalcones are widely studied for their biological activities, including anticancer, antiviral, and anti-inflammatory properties . The hydroxyl group at the meta position (3-position) of ring A and the methoxy group at the para position (4-position) of ring B distinguish this compound from structurally similar analogs. These substituents influence electronic properties, hydrogen-bonding capacity, and intermolecular interactions, which are critical for its chemical stability and bioactivity .
Properties
IUPAC Name |
(E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-11,17H,1H3/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIGWEHMQWYSCZ-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-hydroxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, can be fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated chalcones
Scientific Research Applications
(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular proteins and enzymes. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved include:
Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting the production of pro-inflammatory cytokines.
Anticancer Pathways: Inducing apoptosis in cancer cells by activating caspases.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Chalcone Derivatives
Substituent Effects on Electronic Properties
The hydroxyl and methoxy groups significantly alter the electron distribution of the chalcone core. Methoxy is an electron-donating group (EDG), while hydroxyl (in its deprotonated form) acts as an electron-withdrawing group (EWG). Quantum chemical studies on related chalcones (e.g., (E)-1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one) show that EDGs lower the energy of the highest occupied molecular orbital (HOMO), enhancing stability. In contrast, EWGs like hydroxyl may increase reactivity at the α,β-unsaturated ketone site .
Table 1: Quantum Chemical Descriptors of Selected Chalcones
| Compound Name | HOMO (eV) | LUMO (eV) |
|---|---|---|
| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | -8.723 | 4.959 |
| (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | -8.171 | 5.386 |
| Inference for Target Compound | ~-8.5 | ~5.2 |
Note: Values for the target compound are estimated based on substituent effects
Supramolecular and Crystallographic Features
The hydroxyl group in the target compound facilitates O–H···O hydrogen bonding, as seen in (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (). In contrast, methoxy or ethoxy substituents (e.g., chalcone2 in ) rely on weaker C–H···O or π-π interactions for crystal packing. Hirshfeld surface analyses indicate that hydroxyl groups increase the proportion of O···H contacts (up to 15% vs. <10% for methoxy analogs), enhancing lattice stability .
Table 3: Crystallographic Comparison
| Compound Name | Dominant Interactions | % O···H Contacts |
|---|---|---|
| Chalcone1 (4-methoxy, 3,4,5-trimethoxy) | C–H···O, π-π | 8.2% |
| Chalcone2 (4-methoxy, 4-ethoxy) | C–H···O | 9.5% |
| (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl) | O–H···O | 14.7% |
| Target Compound | O–H···O | ~15% (predicted) |
Key Differentiators and Implications
Hydrogen-Bonding Capacity : The 3-hydroxyphenyl group provides stronger intermolecular interactions than methoxy or ethoxy substituents, improving crystallinity and solubility .
Electron Distribution : The hydroxyl group’s electron-withdrawing nature increases the electrophilicity of the α,β-unsaturated ketone, enhancing reactivity in biological systems .
Bioactivity : The combination of hydroxyl (meta) and methoxy (para) substituents may optimize interactions with both hydrophilic and hydrophobic regions of target proteins, as seen in dual STAT3/NF-κB inhibitors .
Biological Activity
(2E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a trans-configured C=C double bond and exhibits a planar molecular conformation stabilized by intramolecular hydrogen bonding. Its structural characteristics contribute to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
The compound exhibits significant cytotoxicity, particularly against breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cell lines. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for cell division.
2. Antioxidant Activity
Chalcones are recognized for their antioxidant properties, which help mitigate oxidative stress in cells. The antioxidant activity of this compound has been evaluated using various assays.
Table 2: Antioxidant Activity Assay Results
These results demonstrate that the compound effectively scavenges free radicals, thereby protecting cells from oxidative damage.
3. Antibacterial Activity
The antibacterial potential of this chalcone derivative has also been investigated. Studies indicate that it exhibits significant activity against various bacterial strains.
Table 3: Antibacterial Activity Against Different Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 75 µg/mL |
The antibacterial mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic processes.
Case Studies
Several case studies have been conducted to further elucidate the biological mechanisms underlying the activities of this compound:
- Study on Cancer Cell Lines : A study published in Molecules evaluated the effects of this compound on MDA-MB-231 and HT-29 cells, revealing a dose-dependent increase in apoptosis markers and a decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
- Antioxidant Mechanism Investigation : Another study focused on the antioxidant capacity of this chalcone derivative, demonstrating its ability to reduce oxidative stress markers in vitro, which could have implications for aging and age-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
